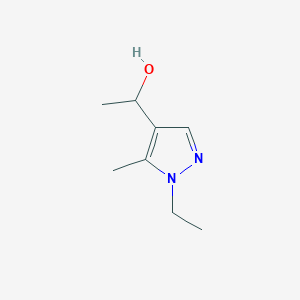

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C8H14N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole with ethyl magnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated effectiveness against multiple bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. In a series of experiments, compounds similar to this compound showed promising results in reducing inflammation in animal models, indicating potential use in pain management therapies .

3. Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities to this compound were tested for their ability to inhibit cancer cell proliferation in vitro, showing significant cytotoxic effects against various cancer cell lines .

Agricultural Science Applications

1. Pesticide Development

The compound's structure suggests potential as a scaffold for developing new pesticides. Research has focused on synthesizing pyrazole-based agrochemicals that effectively target specific pests while minimizing environmental impact .

2. Plant Growth Regulators

Studies have indicated that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices aimed at improving food security .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties to polymers, such as increased thermal stability and improved mechanical strength .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for formulations in coatings and adhesives, where it can enhance adhesion and durability against environmental factors .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Vergleich Mit ähnlichen Verbindungen

- 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol

- 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

Comparison: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biologische Aktivität

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with ethyl and methyl groups, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H12N2O, with a molar mass of approximately 152.19 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring suggests that it may exhibit properties similar to other pyrazole-based compounds, which have been studied for their anti-inflammatory , antimicrobial , and analgesic effects . Understanding the mechanism of action involves examining how the compound inhibits or activates these targets, impacting signal transduction and metabolic regulation.

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. The structural features typical of pyrazoles are often linked to enhanced antimicrobial efficacy.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, similar to other pyrazole derivatives known for their anti-inflammatory capabilities . This property could be beneficial in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights relevant to this compound:

These studies underscore the promising nature of pyrazole derivatives and their potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-10-6(2)8(5-9-10)7(3)11/h5,7,11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLWGKUCODXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.